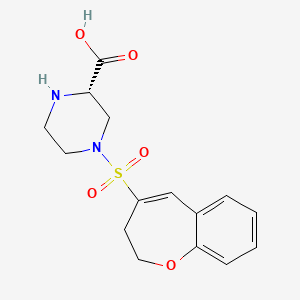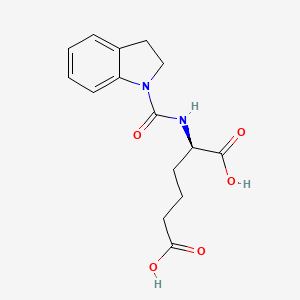
(2S)-4-(2,3-dihydro-1-benzoxepin-4-ylsulfonyl)piperazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4-(2,3-dihydro-1-benzoxepin-4-ylsulfonyl)piperazine-2-carboxylic acid, also known as DBP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a highly specific and effective tool for studying the role of mGluR5 in various physiological and pathological processes.
Wirkmechanismus
(2S)-4-(2,3-dihydro-1-benzoxepin-4-ylsulfonyl)piperazine-2-carboxylic acid acts as a competitive antagonist of mGluR5, binding to the receptor and preventing the activation of downstream signaling pathways. This leads to a decrease in the release of glutamate and a reduction in synaptic transmission. By blocking mGluR5, this compound has been shown to modulate various physiological and pathological processes, including anxiety, depression, addiction, pain, and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific process being studied. In general, this compound has been shown to reduce glutamate release and synaptic transmission, leading to a decrease in neuronal excitability. This has been implicated in the anxiolytic, antidepressant, and analgesic effects of this compound. In addition, this compound has been shown to have neuroprotective effects in models of neurodegenerative disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2S)-4-(2,3-dihydro-1-benzoxepin-4-ylsulfonyl)piperazine-2-carboxylic acid is its high selectivity and potency for mGluR5. This makes it a valuable tool for studying the specific role of this receptor in various physiological and pathological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to administer in vivo. In addition, this compound can have off-target effects at high concentrations, which must be carefully controlled in experiments.
Zukünftige Richtungen
There are many potential future directions for research on (2S)-4-(2,3-dihydro-1-benzoxepin-4-ylsulfonyl)piperazine-2-carboxylic acid and mGluR5. One area of interest is the development of more selective and potent mGluR5 antagonists, which could be used to further elucidate the role of this receptor in various processes. Another area of interest is the investigation of the role of mGluR5 in neuroinflammation and neuroimmunology, which could have important implications for the treatment of neurodegenerative diseases. Finally, the use of this compound and other mGluR5 antagonists as therapeutic agents for various neurological and psychiatric disorders is an area of active research.
Synthesemethoden
(2S)-4-(2,3-dihydro-1-benzoxepin-4-ylsulfonyl)piperazine-2-carboxylic acid can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One of the most commonly used methods is solid-phase synthesis, which involves attaching the piperazine and benzoxepin moieties to a solid support and then coupling them together using standard peptide coupling reagents. The final product is then cleaved from the solid support and purified using standard chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
(2S)-4-(2,3-dihydro-1-benzoxepin-4-ylsulfonyl)piperazine-2-carboxylic acid has been extensively used as a tool for studying the role of mGluR5 in various physiological and pathological processes. It has been shown to be effective in animal models of anxiety, depression, addiction, and pain. This compound has also been used to investigate the role of mGluR5 in synaptic plasticity, learning, and memory. In addition, this compound has been used to study the neuroprotective effects of mGluR5 inhibition in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(2S)-4-(2,3-dihydro-1-benzoxepin-4-ylsulfonyl)piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c18-15(19)13-10-17(7-6-16-13)23(20,21)12-5-8-22-14-4-2-1-3-11(14)9-12/h1-4,9,13,16H,5-8,10H2,(H,18,19)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGBGPXCBXBJKY-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C=C1S(=O)(=O)N3CCNC(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC=CC=C2C=C1S(=O)(=O)N3CCN[C@@H](C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3R,4R)-4-[[(1S,6R)-2-bicyclo[4.1.0]heptanyl]amino]-3,4-dihydro-2H-chromen-3-yl]methanol](/img/structure/B7354251.png)
![5-[[(1R,2S)-2-hydroxycyclopentyl]methylamino]-5,6,7,8-tetrahydronaphthalene-2-carbonitrile](/img/structure/B7354256.png)
![tert-butyl 4-[[(2R)-1-hydroxypropan-2-yl]amino]-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B7354271.png)
![tert-butyl N-[5-[[(2R)-1-hydroxypropan-2-yl]amino]spiro[2.3]hexan-2-yl]carbamate](/img/structure/B7354278.png)
![tert-butyl 2-[[(2R)-1-hydroxypropan-2-yl]amino]-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B7354284.png)
![tert-butyl N-[6-[[(2R)-1-hydroxypropan-2-yl]amino]spiro[2.5]octan-2-yl]carbamate](/img/structure/B7354291.png)
![butyl 2-[[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]amino]propanoate](/img/structure/B7354298.png)
![3-chloro-5-[[(3S,4S)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]pyridine](/img/structure/B7354303.png)
![2-[(3S,4S)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]butanamide](/img/structure/B7354309.png)
![2-[4-[[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]methyl]phenoxy]acetonitrile](/img/structure/B7354315.png)
![3-[(1-methyl-2-oxabicyclo[2.2.2]octan-4-yl)methylsulfanyl]-4-prop-2-enyl-1H-1,2,4-triazol-5-one](/img/structure/B7354328.png)

![2-[(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methylsulfanyl]-1,3-oxazole](/img/structure/B7354338.png)
![(1R,2R)-2-methylsulfonyl-1-[(4-nitronaphthalen-1-yl)oxymethyl]cyclopropane-1-carbonitrile](/img/structure/B7354339.png)